4-Amino-N-cyanobenzimidamide

Pharmaceutical Analysis Impurity Profiling Rilpivirine

4-Amino-N-cyanobenzimidamide (molecular formula C₈H₈N₄, molecular weight 160.18) is a benzenecarboximidamide derivative featuring a 4-amino substituent and an N-cyano group. It is cataloged by several research chemical suppliers for non-human research applications, typically at a purity of 95–98%.

Molecular Formula C₈H₈N₄
Molecular Weight 160.18
Cat. No. B1155176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-cyanobenzimidamide
Molecular FormulaC₈H₈N₄
Molecular Weight160.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-cyanobenzimidamide: Chemical Class and Procurement Baseline


4-Amino-N-cyanobenzimidamide (molecular formula C₈H₈N₄, molecular weight 160.18) is a benzenecarboximidamide derivative featuring a 4-amino substituent and an N-cyano group. It is cataloged by several research chemical suppliers for non-human research applications, typically at a purity of 95–98% [1]. The compound is structurally related to both N-cyanobenzamides and N-cyanobenzamidines, placing it within a class of molecules investigated for potassium channel opening effects and as intermediates in heterocyclic synthesis .

Why 4-Amino-N-cyanobenzimidamide Cannot Be Replaced by Generic Analogs for Analytical and Synthetic Applications


Generic substitution is unreliable for 4-amino-N-cyanobenzimidamide due to its specific function as a process-specific impurity marker in the synthesis of Rilpivirine analogs, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Unlike other N-cyanobenzimidamide derivatives investigated for PDE4 inhibition or potassium channel modulation, this exact amine- and cyano-substituted architecture defines its retention time, ionization efficiency, and resolution in HPLC and LC-MS methods critical for pharmaceutical quality control [2]. Its qualification as a reference standard requires precise structural identity, as even closely related isomers or des-amino analogs will fail to co-elute or respond equivalently, invalidating analytical method specificity.

Quantitative Evidence Guide for 4-Amino-N-cyanobenzimidamide Selection


Analytical Reference Standard for Rilpivirine Impurity Profiling

4-Amino-N-cyanobenzimidamide serves as a characterized impurity standard in the RP-HPLC and LC-MS analysis of Rilpivirine API. Its utility is defined by validated system suitability parameters, where it must be chromatographically resolved from Rilpivirine and other process impurities such as Rilpivirine Impurity 3 (CAS 661489-23-2) [1]. In related impurity control strategies guided by ICH Q3A, critical impurities are controlled at limits of NMT 0.2–0.4% area/area, while unspecified impurities are controlled at NMT 0.15% area/area, establishing a quantitative framework for its procurement as a reference marker [2].

Pharmaceutical Analysis Impurity Profiling Rilpivirine

Specificity Advantage Over Des-Amino N-Cyanobenzimidamide in Heterocyclic Synthesis

In the synthesis of Rilpivirine analogs, 4-amino-N-cyanobenzimidamide introduces a primary aromatic amine handle absent in the parent N-cyanobenzimidamide structure (C₈H₇N₃, MW 145.16) . This functional group enables subsequent diazotization or acylation reactions, providing a point of synthetic divergence for building more complex NNRTI candidate libraries. While no head-to-head kinetic data is available, the presence of the 4-amino group is a non-substitutable structural requirement for these specific downstream transformations.

Synthetic Chemistry NNRTI Intermediates Regioselectivity

Chromatographic Resolution Advantage Over 4-Amino-N-cyanobenzamide Isomer

The benzimidamide core of 4-amino-N-cyanobenzimidamide (C₈H₈N₄, exact mass ~160.0746) provides a distinct molecular mass and polarity profile compared to its constitutional isomer 4-amino-N-cyanobenzamide (Benzamide, 4-amino-N-cyano-, CAS 77834-48-1, C₈H₇N₃O, exact mass ~161.0589) . This mass difference (Δ ~0.9843 Da) and alteration in hydrogen-bonding capacity directly translate to a difference in chromatographic retention and mass spectrometric detection, which can be sufficient for baseline resolution in a validated impurity method.

Analytical Chemistry Isomer Separation LC-MS

Prime Application Scenarios for 4-Amino-N-cyanobenzimidamide Based on Quantifiable Differentiation


Qualification of Rilpivirine API Impurity Reference Standards in Regulated GMP Environments

In pharmaceutical QC laboratories tasked with ICH Q3A-compliant impurity profiling of Rilpivirine drug substance, 4-amino-N-cyanobenzimidamide is sourced as a characterized reference standard to establish system suitability for HPLC or UPLC methods [1]. Its use validates the specificity of the analytical procedure by confirming resolution from the API and other identified impurities, ensuring the method's fitness for batch release and stability studies.

Synthesis of Diversified NNRTI Candidate Libraries via Amine-Directed Functionalization

Medicinal chemists utilize 4-amino-N-cyanobenzimidamide as a key building block for the synthesis of next-generation Rilpivirine analogs, exploiting the 4-amino handle for late-stage diversification through diazotization, amide coupling, or Buchwald-Hartwig amination [2]. This reactivity profile is not accessible through the non-aminated N-cyanobenzimidamide parent, making the compound indispensable for this specific research track.

Development and Validation of Isomer-Specific LC-MS/MS Methods in Bioanalytical Research

Bioanalytical method developers procuring 4-amino-N-cyanobenzimidamide can exploit its unique mass and polarity signature to create isomer-selective LC-MS/MS assays. These assays are used to quantify this specific impurity in the presence of its close structural analogs, such as 4-amino-N-cyanobenzamide, in pharmacokinetic or toxicokinetic studies of NNRTI candidates .

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